Dehydrosertindole

Vue d'ensemble

Description

Dehydrosertindole is a metabolite of sertindole, an atypical antipsychotic medication used primarily in the treatment of schizophrenia. Sertindole is known for its selective inhibition of dopamine D2 receptors in the mesolimbic system and serotonin 5-HT2 receptors, which contribute to its antipsychotic effects . This compound retains some of these pharmacological properties, making it a compound of interest in both clinical and research settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dehydrosertindole typically involves the metabolic conversion of sertindole in the liver. Sertindole undergoes extensive hepatic metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, to form this compound .

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite of sertindole. the synthesis of sertindole itself involves complex organic reactions, including the formation of the indole ring system and subsequent functionalization to achieve the desired pharmacological properties .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydrosertindole can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form more polar metabolites, which are then excreted from the body.

Reduction: Although less common, reduction reactions can also occur, leading to the formation of reduced metabolites.

Substitution: this compound can undergo substitution reactions, particularly at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potential pharmacological activities .

Applications De Recherche Scientifique

Dehydrosertindole has several scientific research applications, including:

Mécanisme D'action

Dehydrosertindole exerts its effects primarily through the inhibition of dopamine D2 receptors and serotonin 5-HT2 receptors . This dual inhibition helps in reducing the symptoms of schizophrenia by modulating neurotransmitter activity in the brain. The compound also interacts with alpha1-adrenoceptors, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

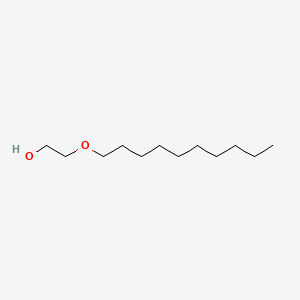

Sertindole: The parent compound, which is metabolized to form dehydrosertindole.

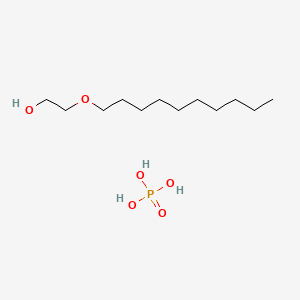

Norsertindole: Another metabolite of sertindole, formed through N-dealkylation.

Clozapine: An atypical antipsychotic with a similar mechanism of action, but different metabolic pathways.

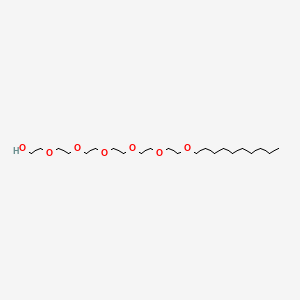

Uniqueness: this compound is unique due to its specific metabolic origin from sertindole and its distinct pharmacological properties. Unlike sertindole, this compound has an additional double bond in the five-membered ring, which may influence its receptor binding and overall activity .

Propriétés

IUPAC Name |

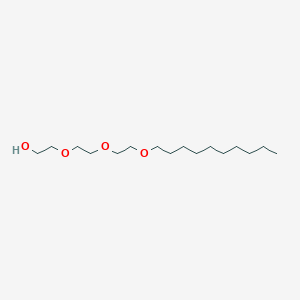

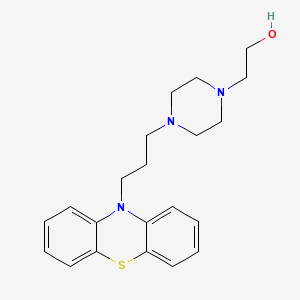

3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,9,12,15-17H,7-8,10-11,13-14H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVZAIBLBVMRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173294-84-3 | |

| Record name | Dehydrosertindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173294843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROSERTINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4678O9A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacokinetic profile of dehydrosertindole?

A: Research indicates that this compound exhibits first-order elimination kinetics. [] Studies in guinea pigs show that its concentration in the myocardium is related to plasma concentration and is approximately 3.1 times higher than plasma levels. [] This highlights the importance of considering tissue distribution when evaluating the pharmacodynamic effects of this compound.

Q2: How does erythromycin impact the pharmacokinetics of this compound?

A: Co-administration of erythromycin with sertindole, the parent drug of this compound, has been observed to increase both the Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve) of this compound by 16% and 21% respectively. [] This interaction is thought to arise from the inhibition of the CYP3A metabolic isozyme, which plays a role in this compound elimination. []

Q3: Are there analytical methods available for the detection and quantification of this compound?

A: Yes, researchers have developed a simplified ultraviolet liquid chromatographic method for the simultaneous determination of sertindole, this compound, and norsertindole in human plasma. [] This method highlights the ability to specifically detect and quantify this compound in biological samples. Additionally, capillary electrophoresis methods using methanol and acetonitrile as solvents have proven successful in separating sertindole from its metabolites, including this compound. [] This technique leverages the differential mobility of these compounds in different solvent systems to achieve separation.

Q4: What is known about the structure-activity relationship of this compound?

A: While specific structure-activity relationship (SAR) data for this compound is limited in the provided research, it's known that the parent drug, sertindole, and its metabolites, including this compound, share structural similarities. [] These structural similarities likely contribute to their shared affinity for targets like dopamine D2 receptors. [, ] Further research focused on this compound's specific structure-activity relationships would be valuable.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.